2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide
Overview
Description
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the bromination of a phenolic compound followed by the introduction of hydroxymethyl and methoxy groups. The final step involves the formation of the acetamide linkage through a reaction with an appropriate amine. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving brominated phenolic compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The brominated phenolic group may interact with enzymes or receptors, modulating their activity. The methoxy and hydroxymethyl groups can influence the compound’s solubility and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar compounds include other brominated phenolic acetamides. Compared to these, 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-bromo-4-hydroxyphenylacetamide
- 2-bromo-4-methoxyphenylacetamide
- 2-bromo-4-(hydroxymethyl)phenylacetamide
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-8,20H,9-10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNROIMZCUVWMHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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